3,6-dicyclopropyl-N-(3,4-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DICYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Preparation Methods
The synthesis of 3,6-DICYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves heterocyclization methods leading to the formation of the isoxazolopyridine system. One common approach is the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. For instance, 5-amino-3-methylisoxazole can be reacted with Mannich bases in pyridine under reflux conditions to yield substituted isoxazolopyridines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can modify the compound’s structure. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-DICYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has diverse scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its biological activities are studied for potential therapeutic applications.
Medicine: It has potential as a drug candidate due to its pharmacological properties.
Industry: It may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other isoxazole derivatives such as:
Isoxazole: A simpler structure with a wide range of biological activities.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar synthetic routes and biological potential. 3,6-DICYCLOPROPYL-N~4~-(3,4-DIFLUOROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents and the resulting biological activities.
Properties
Molecular Formula |
C19H15F2N3O2 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-(3,4-difluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15F2N3O2/c20-13-6-5-11(7-14(13)21)22-18(25)12-8-15(9-1-2-9)23-19-16(12)17(24-26-19)10-3-4-10/h5-10H,1-4H2,(H,22,25) |
InChI Key |
ICSOGEJEVJVPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CC(=C(C=C4)F)F)C(=NO3)C5CC5 |
Origin of Product |
United States |
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